

# Application Notes and Protocols: Strontium Phosphate Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Strontium phosphate** nanoparticles (Sr<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub> NPs) are emerging as a promising platform for targeted drug delivery, owing to their biocompatibility, biodegradability, and unique pH-responsive properties.[1][2] As a component of natural bone tissue, strontium is known to play a role in bone formation and resorption, making these nanoparticles particularly attractive for applications in bone tissue engineering and for targeting bone-related diseases.[3][4] Their ability to encapsulate and deliver a variety of therapeutic agents, including small molecule drugs, genes (pDNA), and short-interfering RNAs (siRNA), to specific sites within the body offers a significant advantage over conventional drug administration.[1][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of **strontium phosphate** nanoparticles in targeted drug delivery research.

# **Data Presentation**

# Table 1: Physicochemical Properties of Strontium-Based Nanoparticles



| Nanoparticle<br>Formulation                                            | Size (nm)               | Zeta Potential<br>(mV)   | Polydispersity<br>Index (PDI) | Reference |
|------------------------------------------------------------------------|-------------------------|--------------------------|-------------------------------|-----------|
| Strontium Phosphate (Sr <sub>3</sub> (PO <sub>4</sub> ) <sub>2</sub> ) | ~14                     | -6 to -11                | Low (qualitative)             | [1][6]    |
| Strontium-doped Calcium Phosphate (SrCaP)                              | ~300                    | Negative (not specified) | Low (qualitative)             | [5][7]    |
| Strontium Sulfite<br>(SrSO₃)                                           | Varies with formulation | Not specified            | Not specified                 | [8]       |
| Strontium<br>Fluoride (SrF2)                                           | Varies with formulation | -6 to -11                | Not specified                 | [1]       |
| Strontium Carbonate (SrCO <sub>3</sub> )                               | Varies with formulation | -6 to -11                | Not specified                 | [1]       |
| Strontium-doped Hydroxyapatite (Sr-HAP)                                | Rod-like<br>morphology  | Not specified            | Not specified                 | [4]       |

**Table 2: Drug Loading and Release Characteristics** 



| Nanoparticl<br>e Carrier                                                     | Therapeutic<br>Agent     | Loading/Bin<br>ding<br>Efficiency<br>(%) | Release<br>Conditions | Key<br>Findings                                                                                                             | Reference |
|------------------------------------------------------------------------------|--------------------------|------------------------------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Strontium<br>Phosphate<br>(Sr <sub>3</sub> (PO <sub>4</sub> ) <sub>2</sub> ) | pGFP<br>(plasmid<br>DNA) | Low                                      | Not specified         | Lower binding affinity compared to other strontium salts.                                                                   | [1]       |
| Strontium<br>Phosphate<br>(Sr <sub>3</sub> (PO <sub>4</sub> ) <sub>2</sub> ) | AF488 siRNA              | Low                                      | Not specified         | Lower binding affinity compared to other strontium salts.                                                                   | [1]       |
| Strontium-<br>doped<br>Calcium<br>Phosphate<br>(SrCaP-DNA)                   | Plasmid DNA              | Not specified                            | pH-<br>dependent      | Stable at physiological pH (7.4), with DNA release initiated around pH 7.0. Increased strontium content enhanced stability. | [7]       |
| Strontium Sulfite (SrSO <sub>3</sub> )                                       | AF488 siRNA              | >90%                                     | pH-<br>dependent      | High siRNA binding affinity. Nanoparticles degrade with                                                                     | [1][8]    |



|                                              |                          |      |                  | a drop in pH,<br>suggesting<br>endosomal<br>release.            |     |
|----------------------------------------------|--------------------------|------|------------------|-----------------------------------------------------------------|-----|
| Strontium<br>Fluoride<br>(SrF <sub>2</sub> ) | pGFP<br>(plasmid<br>DNA) | ~90% | pH-<br>dependent | High binding capacity, similar to control (CO <sub>3</sub> AP). | [1] |
| Strontium Sulfate (SrSO <sub>4</sub> )       | pGFP<br>(plasmid<br>DNA) | ~80% | Not specified    | Good binding affinity.                                          | [1] |

# Experimental Protocols Protocol 1: Synthesis of Strontium Phosphate Nanoparticles

This protocol describes a simple precipitation method for the synthesis of **strontium phosphate** nanoparticles.

### Materials:

- Strontium chloride (SrCl<sub>2</sub>) solution (1 M)
- Disodium phosphate (Na<sub>2</sub>HPO<sub>4</sub>) solution (1 M)
- HEPES-buffered solution (pH 7.4)
- Nuclease-free water
- Magnetic stirrer
- Centrifuge

### Procedure:



- In a sterile microcentrifuge tube, add 10 μL of HEPES-buffered solution.
- Add 5 μL of 1 M SrCl<sub>2</sub> solution to the HEPES buffer.
- Add 2 μL of 1 M Na<sub>2</sub>HPO<sub>4</sub> solution to the mixture.
- Vortex the mixture gently for 10-15 seconds.
- Incubate the mixture at 37°C for 30 minutes to allow for nanoparticle formation.[1]
- The resulting nanoparticle suspension can be used directly for drug loading or purified by centrifugation and resuspension in a suitable buffer.

# Protocol 2: Drug Loading onto Strontium Phosphate Nanoparticles

This protocol is suitable for loading negatively charged molecules like plasmid DNA and siRNA onto the surface of strontium-based nanoparticles.

### Materials:

- Synthesized strontium nanoparticle suspension (from Protocol 1)
- Therapeutic agent (e.g., plasmid DNA or siRNA) solution
- Nuclease-free water or appropriate buffer

### Procedure:

- To the freshly synthesized strontium nanoparticle suspension, add the desired amount of the therapeutic agent. The optimal ratio of nanoparticle to drug should be determined empirically.
- For gene delivery, plasmid DNA (e.g., pGFP) can be added during the nanoparticle formation step or to the pre-formed nanoparticle suspension.[1]
- For siRNA delivery, fluorescently labeled siRNA (e.g., AF488-siRNA) can be incorporated to facilitate tracking and quantification.[1]



- Gently mix the suspension and incubate at room temperature for 30 minutes to allow for electrostatic binding of the therapeutic agent to the nanoparticles.
- The drug-loaded nanoparticles can be used directly for in vitro or in vivo studies. For
  quantification of loading efficiency, the nanoparticles can be centrifuged, and the amount of
  unbound drug in the supernatant can be measured using a suitable analytical method (e.g.,
  fluorescence for labeled siRNA or UV-Vis spectroscopy for DNA).

# **Protocol 3: In Vitro pH-Responsive Drug Release Study**

This protocol outlines a method to assess the pH-dependent release of a therapeutic agent from **strontium phosphate** nanoparticles, mimicking the acidic environment of endosomes.

#### Materials:

- Drug-loaded strontium phosphate nanoparticles
- Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4, 6.5, 5.5)
- Incubator or water bath at 37°C
- Centrifuge
- Analytical instrument for drug quantification (e.g., fluorometer, UV-Vis spectrophotometer)

#### Procedure:

- Resuspend the drug-loaded nanoparticles in PBS at physiological pH (7.4).
- Divide the suspension into equal aliquots.
- Centrifuge the aliquots, remove the supernatant, and resuspend the nanoparticle pellets in PBS of varying pH values (e.g., 7.4, 6.5, 5.5).
- Incubate the samples at 37°C with gentle agitation.
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), centrifuge the samples to pellet the nanoparticles.



- Carefully collect the supernatant and measure the concentration of the released drug using an appropriate analytical technique.
- The cumulative percentage of drug release can be calculated at each time point for the different pH conditions. This will demonstrate the pH-responsive release profile of the nanoparticles.[7]

# **Visualizations**

Caption: Experimental workflow for developing **strontium phosphate** nanoparticle-based drug delivery systems.

Caption: Proposed mechanism of cellular uptake and intracellular drug release from **strontium phosphate** nanoparticles.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable one-pot synthesis of strontium phosphate nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]



 To cite this document: BenchChem. [Application Notes and Protocols: Strontium Phosphate Nanoparticles for Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085154#strontium-phosphate-nanoparticles-for-targeted-drug-delivery]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com